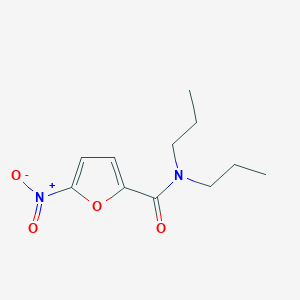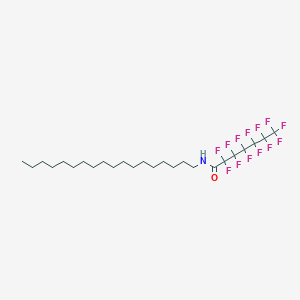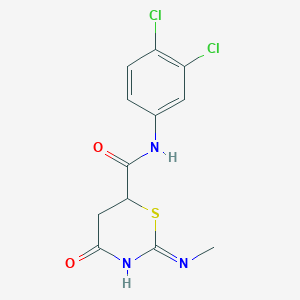![molecular formula C25H27N5 B6035771 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6035771.png)
7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with benzylpiperazine, dimethyl, and phenyl groups. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
This can result in alterations in cellular processes, such as cell cycle progression .
Biochemical Pathways
CDK2 is crucial for the G1/S and G2/M phase transitions of the cell cycle, so its inhibition could lead to cell cycle arrest .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting potential anticancer effects .
Biochemical Analysis
Biochemical Properties
7-(4-benzyl-1-piperazinyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 7-(4-benzyl-1-piperazinyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 7-(4-benzyl-1-piperazinyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It affects cell signaling pathways by inhibiting the activity of CDK2, which is crucial for the transition from the G1 to the S phase of the cell cycle . Furthermore, 7-(4-benzyl-1-piperazinyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine influences gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . This compound also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 7-(4-benzyl-1-piperazinyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its binding interactions with biomolecules, particularly CDK2 . By binding to the active site of CDK2, the compound inhibits its kinase activity, preventing the phosphorylation of downstream targets required for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, 7-(4-benzyl-1-piperazinyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine may also interact with other enzymes and proteins, contributing to its overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-benzyl-1-piperazinyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce apoptosis in cancer cells over extended periods . Prolonged exposure to the compound may lead to adaptive responses in cells, potentially reducing its efficacy .
Dosage Effects in Animal Models
The effects of 7-(4-benzyl-1-piperazinyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
7-(4-benzyl-1-piperazinyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors . The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . The compound’s effects on metabolic pathways contribute to its overall pharmacological profile .
Transport and Distribution
The transport and distribution of 7-(4-benzyl-1-piperazinyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 7-(4-benzyl-1-piperazinyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity . Additionally, the compound may be directed to specific cellular compartments or organelles through targeting signals, further modulating its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is achieved by reacting appropriate hydrazine derivatives with β-diketones under acidic conditions.
Introduction of the Benzylpiperazine Moiety: The pyrazolo[1,5-a]pyrimidine core is then reacted with benzylpiperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide.
Methylation and Phenylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antipsychotic, and anticancer agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding assays.
Material Science: Explored for its fluorescent properties and potential use in organic light-emitting devices.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its kinase inhibition activity.
Thiazolo[5,4-d]pyrimidine: Studied for its adenosine receptor antagonism.
Uniqueness
7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its benzylpiperazine moiety, in particular, enhances its binding affinity to various biological targets, making it a versatile compound in drug discovery and development .
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-19-17-23(29-15-13-28(14-16-29)18-21-9-5-3-6-10-21)30-25(26-19)20(2)24(27-30)22-11-7-4-8-12-22/h3-12,17H,13-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTMPZVJFFDALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[2-(1-naphthylmethyl)-4-morpholinyl]carbonyl}-2-pyridinol](/img/structure/B6035696.png)
![ethyl 2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6035704.png)
![ethyl 1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6035716.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6035726.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyclohexyltriazole-4-carboxamide](/img/structure/B6035731.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B6035739.png)
![2-butyryl-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6035753.png)

![2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B6035777.png)
![2-[4-[(Benzylamino)-hydroxymethylidene]pyridin-1-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B6035782.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6035784.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6035786.png)

